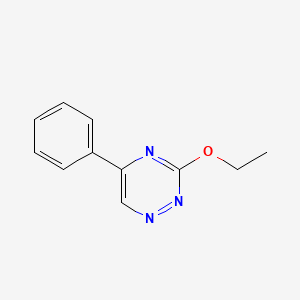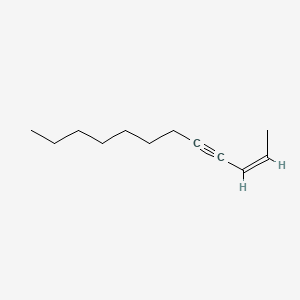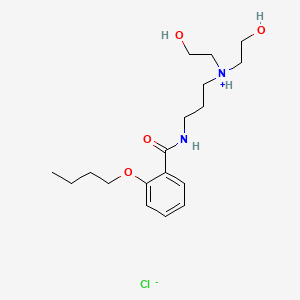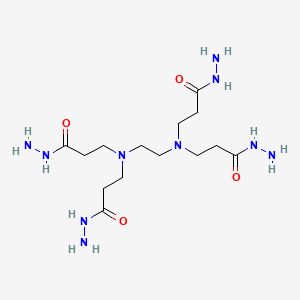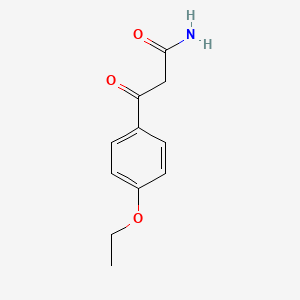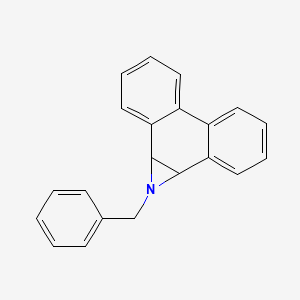
1a,9b-Dihydro-1-(phenylmethyl)-1H-phenanthro(9,10-b)azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylphenanthrene-9,10-imine is a chemical compound known for its unique structure and properties It belongs to the class of imines, which are nitrogen analogues of aldehydes and ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzylphenanthrene-9,10-imine can be synthesized through the condensation reaction of phenanthrene-9,10-dione with benzylamine. The reaction typically involves the addition of benzylamine to phenanthrene-9,10-dione, followed by the elimination of water to form the imine. Acid catalysts are often used to accelerate the reaction.
Industrial Production Methods: While specific industrial production methods for N-Benzylphenanthrene-9,10-imine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzylphenanthrene-9,10-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imine under mild conditions.
Major Products:
Oxidation: Phenanthrene-9,10-oxide derivatives.
Reduction: Benzylphenanthrene-9,10-amine.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-Benzylphenanthrene-9,10-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its mutagenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzylphenanthrene-9,10-imine involves its interaction with nucleophiles and electrophiles. The imine nitrogen can participate in nucleophilic addition reactions, while the phenanthrene ring can undergo electrophilic aromatic substitution. These interactions are crucial for its reactivity and biological activity.
Comparación Con Compuestos Similares
- Phenanthrene-9,10-oxide
- 9-Hydroxyphenanthrene
- Phenanthrene-9,10-dione
Comparison: N-Benzylphenanthrene-9,10-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogues. While phenanthrene-9,10-oxide and 9-hydroxyphenanthrene are primarily studied for their mutagenic properties, N-Benzylphenanthrene-9,10-imine offers additional versatility in synthetic applications and biological interactions.
Propiedades
Número CAS |
64188-64-3 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-benzyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C21H17N/c1-2-8-15(9-3-1)14-22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2 |
Clave InChI |
LZJAUXDGBHATJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3C2C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
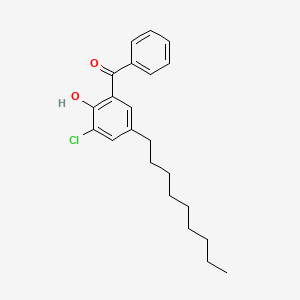
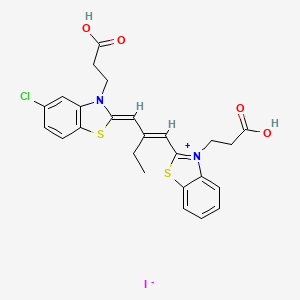
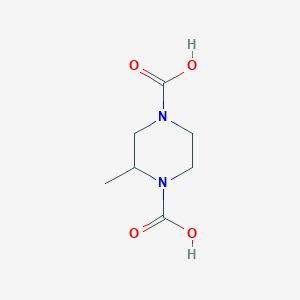
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
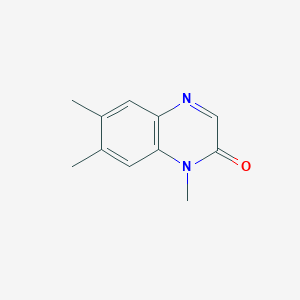
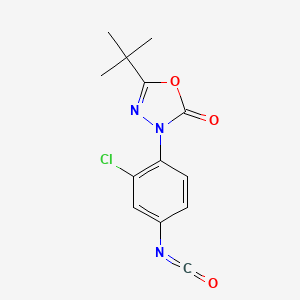
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
